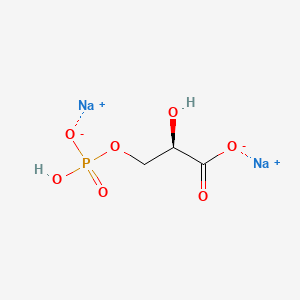D-(-)-3-Phosphoglyceric acid (disodium)
CAS No.:
Cat. No.: VC14476844
Molecular Formula: C3H5Na2O7P
Molecular Weight: 230.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H5Na2O7P |
|---|---|
| Molecular Weight | 230.02 g/mol |
| IUPAC Name | disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate |
| Standard InChI | InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
| Standard InChI Key | RGCJWQYUZHTJBE-YBBRRFGFSA-L |
| Isomeric SMILES | C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] |
| Canonical SMILES | C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a glyceric acid backbone phosphorylated at the third carbon, with two sodium ions neutralizing the phosphate and carboxylate groups. Its IUPAC name, disodium 3-(hydrogen phosphonooxy)-2-hydroxypropanoate, reflects this arrangement . The stereochemistry at the second carbon (R-configuration) is critical for enzymatic recognition in glycolysis .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.02 g/mol | |
| Melting Point | >133°C (sublimation) | |
| Water Solubility | 50 mg/mL (clear solution) | |
| Storage Conditions | -20°C in anhydrous environment |
X-ray crystallography studies confirm the antiperiplanar orientation of the phosphate and carboxyl groups, which facilitates substrate binding in enzyme active sites .
Spectral Characterization
-
NMR (D₂O): NMR shows doublets for the phosphate-bearing CH₂ group (δ 4.1–4.3 ppm) and a multiplet for the chiral center (δ 3.8 ppm) .
-
IR: Strong absorption at 1240 cm⁻¹ (P=O stretch) and 1720 cm⁻¹ (carboxylate C=O) .
Biosynthetic Pathways and Metabolic Roles
Glycolytic Intermediate
In the Embden-Meyerhof pathway, this compound forms via substrate-level phosphorylation of 1,3-bisphosphoglycerate, catalyzed by phosphoglycerate kinase. The reaction generates ATP and marks the energy-yielding phase of glycolysis .
Serine Biosynthesis
3-Phosphoglycerate serves as the carbon skeleton for serine through a three-step pathway:
-
Oxidation to 3-phosphohydroxypyruvate by phosphoglycerate dehydrogenase
-
Transamination to 3-phosphoserine
This pathway links central carbon metabolism to nitrogen assimilation, with implications for cancer biology due to serine’s role in nucleotide synthesis .
Industrial and Research Applications
Enzymatic Assays
The compound is standardized for:
-
Kinase activity measurements (e.g., phosphoglycerate mutase)
| Manufacturer | Packaging | Purity | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | 1 g | ≥93% | 406.00 |
| Cayman Chemical | 10 mg | ≥93% | 20.00 |
| MedChemExpress | 100 mg | ≥95% | 799.90 |
Environmental Toxicology
Recent work demonstrates its role in NADH-dependent arsenate reductase systems, where it participates in electron transfer chains that detoxify arsenic compounds .
| Hazard Class | Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use ANSI-approved goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
| Organ Toxicity | H371 | Avoid inhalation/ingestion |
Spill Management
-
Isolate contaminated area
-
Absorb with inert material (vermiculite)
Emerging Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume